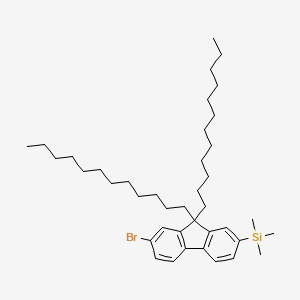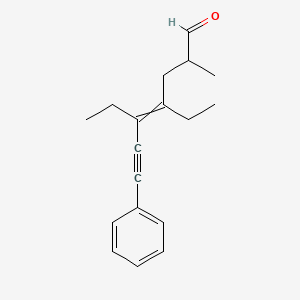
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and aldehydes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and distillation is essential to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyne and alkene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as hydrogenation are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes or alkynes, depending on the specific reaction conditions .
Applications De Recherche Scientifique
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl-4-methylbenzylphosphonate: Shares similar structural features but differs in functional groups and reactivity.
Other Hept-4-en-6-ynal Derivatives: Compounds with similar backbones but different substituents, leading to variations in chemical properties and applications.
Uniqueness
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in both chemical and biological systems, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
917774-20-0 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
4,5-diethyl-2-methyl-7-phenylhept-4-en-6-ynal |
InChI |
InChI=1S/C18H22O/c1-4-17(18(5-2)13-15(3)14-19)12-11-16-9-7-6-8-10-16/h6-10,14-15H,4-5,13H2,1-3H3 |
Clé InChI |
MCSBOCXAPOHJSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)C#CC1=CC=CC=C1)CC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


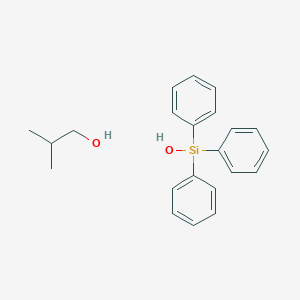
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
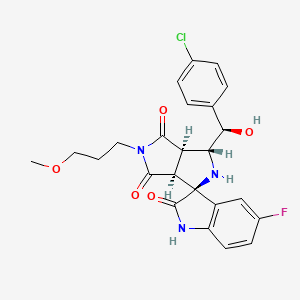
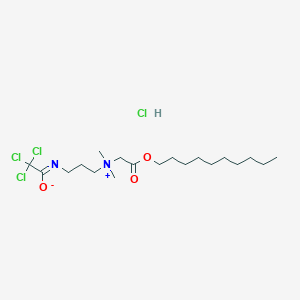
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
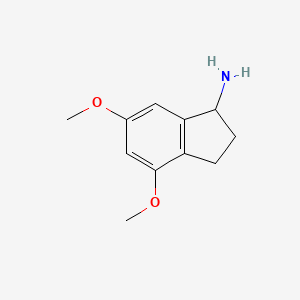
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
